molecular formula C24H21N3O5S B12147395 4-(1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12147395
M. Wt: 463.5 g/mol
InChI Key: PVZHYBGRBZTSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with diverse aromatic and functional groups. Key structural attributes include:

  • A 1,3-benzothiazole moiety at position 4, known for enhancing bioactivity and π-π stacking interactions.
  • A 4-ethoxy-3-methoxyphenyl group at position 5, providing electron-donating substituents that influence solubility and reactivity.
  • A 3-hydroxy group at position 3, enabling hydrogen bonding and tautomerism.
  • A 5-methyl-1,2-oxazole ring at position 1, contributing to steric and electronic modulation.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H21N3O5S/c1-4-31-16-10-9-14(12-17(16)30-3)21-20(23-25-15-7-5-6-8-18(15)33-23)22(28)24(29)27(21)19-11-13(2)32-26-19/h5-12,21,28H,4H2,1-3H3

InChI Key

PVZHYBGRBZTSSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C4=NC5=CC=CC=C5S4)OC

Origin of Product

United States

Biological Activity

The compound 4-(1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that belongs to the class of benzothiazole derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C22H24N2O4SC_{22}H_{24}N_2O_4S, with a molecular weight of approximately 396.50 g/mol. The structure features multiple functional groups that may contribute to its biological activity:

  • Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Ethoxy and methoxy groups : These substituents can enhance solubility and influence the compound's interaction with biological targets.
  • Hydroxy group : Often associated with increased reactivity and potential for hydrogen bonding.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.63Apoptosis induction via p53 pathway
Compound BU93710.38Inhibition of topoisomerase activity

Antimicrobial Activity

Benzothiazole derivatives have also exhibited broad-spectrum antimicrobial activity. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens . This suggests that the compound may be effective against both bacterial and fungal infections.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways that promote apoptosis in cancer cells.
  • DNA Interaction : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes.

Study 1: Anticancer Activity

A study involving a series of benzothiazole derivatives demonstrated that compounds structurally related to our target molecule exhibited enhanced cytotoxicity against MCF-7 cells. Flow cytometry analyses revealed that these compounds induced apoptosis in a dose-dependent manner, primarily through activation of the p53 pathway .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar benzothiazole derivatives. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogs of the Pyrrol-2-one Core

The target compound shares its pyrrol-2-one backbone with several analogs, differing primarily in substituents. Key comparisons include:

Table 1: Substituent Variations in Pyrrol-2-one Derivatives
Compound Name Position 1 Position 4 Position 5 Key Features Reference
Target Compound 5-methyl-1,2-oxazol-3-yl 1,3-benzothiazol-2-yl 4-ethoxy-3-methoxyphenyl Multiple aromatic groups, hydroxy at C3
4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one () 5-methyl-1,3,4-thiadiazol-2-yl 4-butoxybenzoyl 4-ethylphenyl Thiadiazole ring enhances rigidity; hydrophobic substituents
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Thiazole Chlorophenyl Fluorophenyl/triazolyl Halogen substituents improve lipophilicity; triazole enables coordination
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione () Phenyl Acetyl Intramolecular H-bonding stabilizes enol tautomer

Key Observations:

  • Aromatic Diversity : The target compound’s benzothiazole and oxazole groups contrast with thiadiazole () or triazole () rings, affecting electronic properties and binding interactions.
  • Substituent Effects : The 4-ethoxy-3-methoxyphenyl group enhances solubility compared to halogenated analogs () but may reduce membrane permeability.

Noncovalent Interactions and Conformational Analysis

  • Hydrogen Bonding: The 3-hydroxy group likely forms intramolecular H-bonds, akin to ’s enol tautomer stabilization . Computational tools like Multiwfn () could map these interactions .
  • π-π Stacking : The benzothiazole and oxazole rings facilitate aromatic interactions, contrasting with thiadiazole () or triazole () analogs.
  • Conformational Rigidity: notes planar conformations in fluorophenyl derivatives, whereas the target compound’s ethoxy-methoxyphenyl group may introduce steric hindrance, reducing planarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.